2-(4-tert-butylphenyl)-5-methyl-1H-imidazole is a compound belonging to the imidazole class, characterized by its unique structural features and potential applications in various scientific fields. The compound is notable for its incorporation of a tert-butylphenyl group, which contributes to its physical and chemical properties.
This compound can be synthesized through various chemical reactions involving imidazole derivatives. It is classified as an organic compound and specifically falls under the category of heterocyclic compounds due to the presence of the imidazole ring. The molecular formula for 2-(4-tert-butylphenyl)-5-methyl-1H-imidazole is , with a molecular weight of approximately 216.28 g/mol.
The synthesis of 2-(4-tert-butylphenyl)-5-methyl-1H-imidazole typically involves a one-pot reaction. For instance, a common method includes the reaction of benzil, 4-tert-butylaniline, and 3,5-dichloro-2-hydroxybenzaldehyde with ammonium acetate in a glacial acetic acid medium.
The structure of 2-(4-tert-butylphenyl)-5-methyl-1H-imidazole features an imidazole ring with a tert-butylphenyl group attached at the second position and a methyl group at the fifth position.
CC(C)(C)C1=CN(C(=C1)C)C=N
JKYLQCKSQSXCHN-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical for imidazole derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of both electron-rich and electron-deficient regions in its structure.
In particular, the imidazole ring can participate in protonation or deprotonation reactions depending on the pH of the environment, affecting its reactivity and stability.
The mechanism of action for compounds like 2-(4-tert-butylphenyl)-5-methyl-1H-imidazole often involves interactions with biological targets such as enzymes or receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions that may lead to biological activity.
Research indicates that similar imidazole derivatives exhibit antimicrobial properties and may interact with cellular targets through hydrogen bonding or coordination with metal ions .
2-(4-tert-butylphenyl)-5-methyl-1H-imidazole has potential applications in various scientific fields:
This compound exemplifies the versatility of imidazole derivatives in both research and practical applications across multiple disciplines.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5